3,4-dimethoxy-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide
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Overview
Description
3,4-DIMETHOXY-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups and a pyrimidine ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of methoxy groups through methylation reactions. The pyrimidine ring is then synthesized separately and coupled with the benzamide core using amide bond formation reactions. Common reagents used in these reactions include methyl iodide for methylation and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Industrial methods may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3,4-DIMETHOXY-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit kinase enzymes, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamide: Lacks the pyrimidine ring, making it less complex.
N-(4-{[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzamide: Lacks the methoxy groups, affecting its chemical properties and reactivity.
Uniqueness
3,4-DIMETHOXY-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is unique due to the presence of both methoxy groups and a pyrimidine ring, which confer distinct chemical and biological properties. These structural features enhance its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C24H27N5O4 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C24H27N5O4/c1-16-25-22(15-23(26-16)29-10-12-33-13-11-29)27-18-5-7-19(8-6-18)28-24(30)17-4-9-20(31-2)21(14-17)32-3/h4-9,14-15H,10-13H2,1-3H3,(H,28,30)(H,25,26,27) |
InChI Key |
GIUKAGRUUWOVMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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